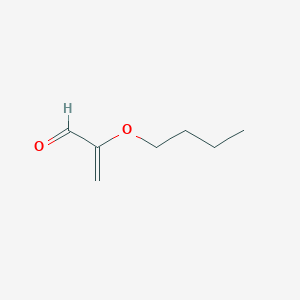
2-Dodecylnaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecylnaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of a sulfonic acid group attached to the naphthalene ring, along with a dodecyl chain. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents, emulsifiers, and dispersants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylnaphthalene-1-sulfonic acid typically involves the sulfonation of dodecylnaphthalene. The process begins with the alkylation of naphthalene using dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dodecylnaphthalene is then subjected to sulfonation using sulfur trioxide or oleum under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of sulfur trioxide to a solution of dodecylnaphthalene in a suitable solvent, followed by neutralization with a base such as sodium hydroxide to obtain the sodium salt of the sulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonamides
Substitution: Various substituted naphthalenesulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
2-Dodecylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Dodecylnaphthalene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The sulfonic acid group interacts with water molecules, while the dodecyl chain interacts with hydrophobic substances, facilitating their dispersion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the dodecyl chain, making it less effective as a surfactant.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity and properties.
Dodecylbenzenesulfonic acid: Similar surfactant properties but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-Dodecylnaphthalene-1-sulfonic acid is unique due to the presence of both the naphthalene ring and the dodecyl chain, which confer enhanced surfactant properties. This combination allows it to effectively reduce surface tension and form stable micelles, making it highly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
30898-83-0 |
|---|---|
Molekularformel |
C22H32O3S |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2-dodecylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-17-19-14-12-13-16-21(19)22(20)26(23,24)25/h12-14,16-18H,2-11,15H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
WHKKNVAGWPTSRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



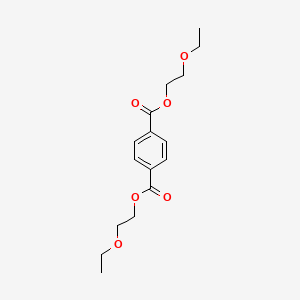
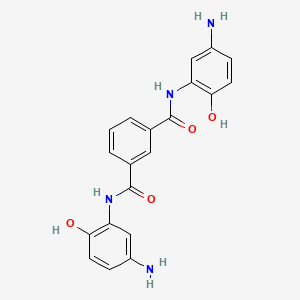
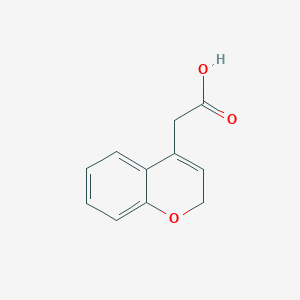

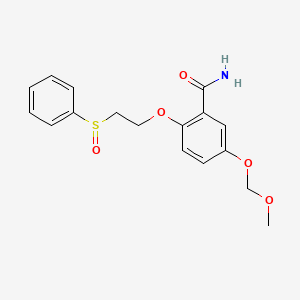
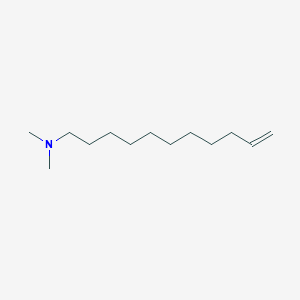
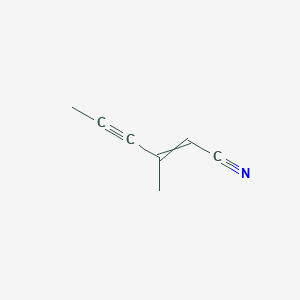

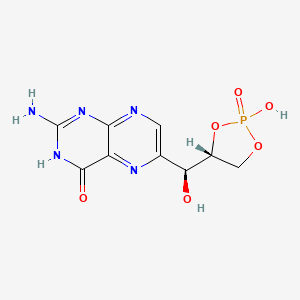
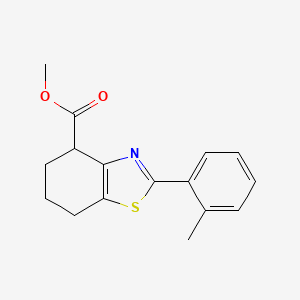
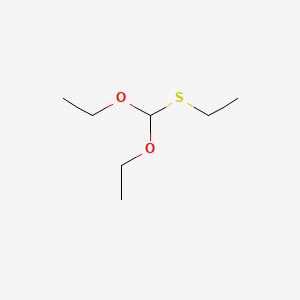
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
